molecular formula C16H13ClN4O2S B2908092 N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-17-7

N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

货号: B2908092
CAS 编号: 896336-17-7
分子量: 360.82
InChI 键: FQCXUTAAHGKFHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic sulfanyl acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and linked via a sulfanyl acetamide bridge to a 4-chlorophenyl group. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds, such as diazonium salt coupling or nucleophilic substitution .

属性

IUPAC Name

N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCXUTAAHGKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic molecule belonging to the class of heterocyclic compounds. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula: C₁₈H₁₈ClN₄O₂S
  • Molecular Weight: 372.88 g/mol
  • IUPAC Name: this compound

The compound features a chlorophenyl group and a pyrido[1,2-a][1,3,5]triazin moiety which are known for their biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the triazole scaffold have shown effectiveness against a variety of bacteria and fungi. A study found that certain triazole compounds displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential in this area.

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. For example, a study on pyrido[1,2-a][1,3,5]triazin derivatives demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation . The compound's ability to interact with cellular targets may also lead to cell cycle arrest and inhibition of tumor growth.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacodynamics of such compounds. Similar molecules have been reported to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, some derivatives have shown inhibition against DNA gyrase and topoisomerase IV .

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymatic Targets: The compound may interact with enzymes critical for DNA replication and repair.
  • Induction of Apoptosis: Activation of apoptotic pathways through caspase enzymes has been noted in similar compounds.
  • Antimicrobial Action: The presence of the sulfanyl group may enhance its ability to disrupt microbial cell walls or metabolic pathways.

Case Study 1: Anticancer Activity

In a recent study evaluating various pyrido derivatives for anticancer activity, one compound demonstrated significant cytotoxicity against HepG2 cells with an IC₅₀ value indicating strong potential for further development . The study highlighted the importance of structure-activity relationships in optimizing efficacy.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of triazole derivatives revealed that certain modifications led to enhanced antibacterial activity against drug-resistant strains. Compounds exhibiting structural similarities to this compound were noted for their low MIC values against Pseudomonas aeruginosa and Klebsiella pneumoniae .

相似化合物的比较

Substituted Hydrazinylidene Derivatives ()

Compounds 13a–e from share a sulfamoylphenyl-acetamide backbone but differ in aromatic substituents (e.g., 4-methyl, 4-methoxy, 4-chloro). These were synthesized via diazonium salt coupling, achieving high yields (94–95%). For example:

  • 13a (4-Methylphenyl) : Yield 94%, mp 288°C, IR νmax 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O) .
  • 13b (4-Methoxyphenyl) : Yield 95%, mp 274°C, IR νmax 2212 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O) .

Diaminopyrimidine Sulfanyl Acetamides ()

  • Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide): Synthesized via nucleophilic substitution (97% yield). Features an S(7) hydrogen-bonded ring motif and a 42.25° dihedral angle between pyrimidine and benzene rings .
  • Compound II (N-(3-chlorophenyl) analog) : Similar synthesis (92% yield) but with two independent molecules in the asymmetric unit and larger dihedral angles (59.70° and 62.18°) .

Orco Agonists ()

  • VUAA-1 and OLC-12 : Feature triazolyl-sulfanyl acetamide scaffolds with ethylphenyl/isopropylphenyl substituents. These act as olfactory receptor (Orco) agonists .
    Key Difference : The target compound’s pyridotriazine ring may alter receptor binding compared to the triazole-based Orco agonists, though activity data are unavailable.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogs

Compound Name Substituents Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Crystallographic Features
Target Compound 8-methyl-4-oxo-pyridotriazine N/A N/A N/A Not reported
13a () 4-Methylphenyl 94 288 2214 (C≡N), 1664 (C=O) Hydrazinylidene core
Compound I () 4-Chlorophenyl/diaminopyrimidine 97 N/A N/A S(7) motif, 42.25° dihedral angle
OLC-12 () 4-Isopropylphenyl/triazole N/A N/A N/A Orco agonist activity

Notes:

  • The target compound’s lack of a cyano group (cf. 13a–e) may reduce electrophilicity, improving stability.
  • Larger dihedral angles in Compound II (59.70° vs. 42.25° in Compound I) suggest steric effects from the 3-chloro substituent, altering molecular packing .

Crystallographic and Hydrogen-Bonding Patterns

  • Compound I : Forms inversion dimers via N–H⋯N bonds (R₂²(8) motif) and layers via N–H⋯O/C–H⋯O bonds .
  • Compound II : Exhibits a 3D network through N–H⋯O, N–H⋯Cl, and N–H⋯N interactions .
    Comparison : The target compound’s pyridotriazine core could enable more diverse hydrogen-bonding networks, though structural data are unavailable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。